![molecular formula C21H25N3O5S B2879843 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 921903-66-4](/img/structure/B2879843.png)
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in antibiotics.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring and the attachment of the sulfamoyl and acetamide groups. However, without specific literature or research papers, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound contains several functional groups, including an acetamide group and a sulfamoyl group attached to a phenyl ring. It also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen atom, one oxygen atom, and five carbon atoms.Chemical Reactions Analysis
The reactivity of the compound would depend on the specific functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions, and the aromatic ring might undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar functional groups like amides and sulfonamides would likely make the compound soluble in polar solvents.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- A new series of compounds were synthesized to evaluate their antimicrobial activity. The study aimed to determine the structure–activity relationships of these compounds, focusing on their in vitro antibacterial and antifungal activities. The compounds showed promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Theoretical Investigation for Drug Utilization
- Reactivity investigations were conducted on certain sulfonamide derivatives, showing their potential as antimalarial agents. These studies also characterized the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compounds, highlighting their low cytotoxicity and high antimalarial activity. Theoretical calculations supported these findings, offering insights into their potential use in drug development (Fahim & Ismael, 2021).
Antitumor Activity Evaluation
- Several derivatives bearing different heterocyclic rings were synthesized and screened for their potential antitumor activity against a range of human tumor cell lines. This study identified compounds with significant anticancer activity, suggesting their utility in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity
- Coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and characterized, with their antioxidant activities evaluated in vitro. The study found significant antioxidant activity in these compounds, indicating their potential application in preventing oxidative stress-related diseases (Chkirate et al., 2019).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. However, without specific information, it’s difficult to provide detailed safety and hazard information.
Orientations Futures
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties and safety profile.
Propriétés
IUPAC Name |
N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-13-10-15(22-14(2)25)7-9-19(13)30(27,28)23-16-6-8-17-18(11-16)29-12-21(3,4)20(26)24(17)5/h6-11,23H,12H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUFBHOMMGMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

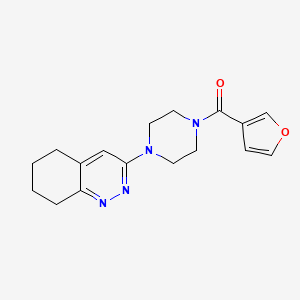
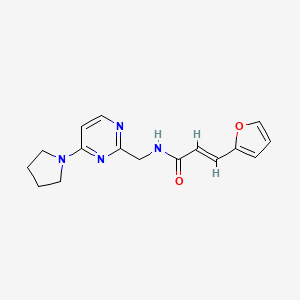
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
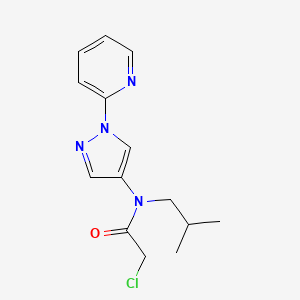
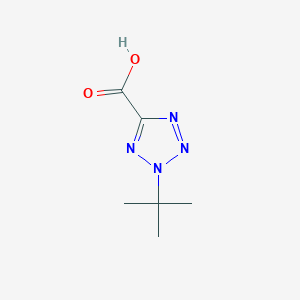
![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)
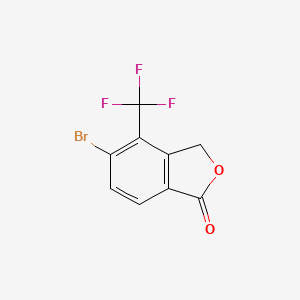
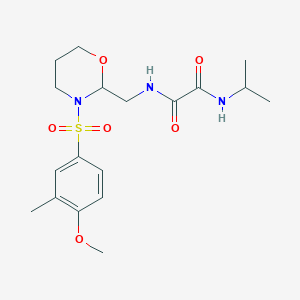
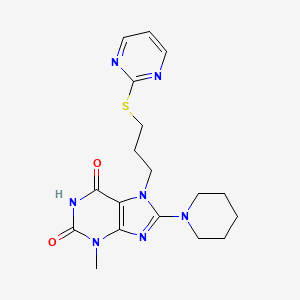
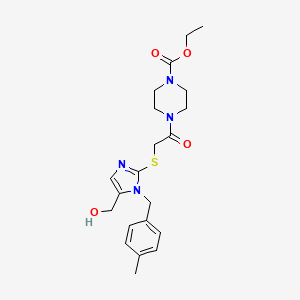
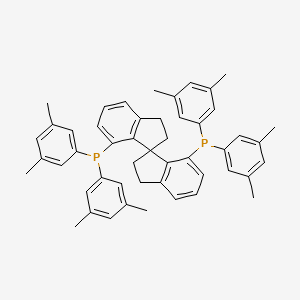
![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)
![1-(4-phenylpiperazin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2879780.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)